3-alpha-Hydroxy-5-beta-cholanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

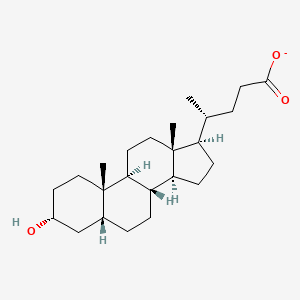

Lithocholate is a bile acid anion that is the conjugate base of lithocholic acid. It has a role as a human metabolite and a mouse metabolite. It is a bile acid anion and a cholanic acid anion. It is a conjugate base of a lithocholic acid.

A bile acid formed from chenodeoxycholate by bacterial action, usually conjugated with glycine or taurine. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as cholagogue and choleretic.

Wissenschaftliche Forschungsanwendungen

Bile Acid Metabolism

Bile acids play a crucial role in lipid digestion and absorption. The study of 3-alpha-hydroxy-5-beta-cholanate contributes to understanding bile acid metabolism and its regulatory mechanisms. Research indicates that this compound can influence cholesterol levels by promoting bile acid secretion, thereby reducing serum cholesterol and cholesterol esters . This property is particularly relevant in the context of metabolic disorders such as hypercholesterolemia.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of bile acids, including this compound. Elevated levels of certain bile acids have been associated with neurodegenerative diseases like Alzheimer's disease. Research suggests that these compounds may disrupt the blood-brain barrier and contribute to amyloid plaque formation, indicating a complex relationship between bile acids and neurodegeneration . Understanding this relationship could lead to novel therapeutic approaches for managing Alzheimer's disease.

Therapeutic Uses in Liver Diseases

Given its cholagogue properties, this compound has been investigated for its therapeutic potential in liver diseases. By enhancing bile flow, it may alleviate symptoms associated with cholestasis—a condition characterized by impaired bile flow. Clinical studies have shown that compounds with similar properties can improve liver function tests and reduce bilirubin levels in patients with liver dysfunction .

Case Studies and Findings

Analyse Chemischer Reaktionen

Oxidation Reactions

3-alpha-Hydroxy-5-beta-cholanate can undergo various oxidation reactions, resulting in the formation of different derivatives. Key reactions include:

-

Regioselective Oxidation : The hydroxyl group at the C-3 position can be oxidized to form a keto group, yielding 3-oxo-5-beta-cholanate. This reaction is typically catalyzed by enzymes such as 3-alpha-hydroxycholanate dehydrogenase, which utilizes NAD+ as a cofactor, producing NADH and H+ as byproducts.

-

Oxidation with Potassium Dichromate : In an acidic medium (acetic acid), potassium dichromate can oxidize the hydroxyl group at C-7 to yield 3-alpha,12-alpha-dihydroxy-7-keto-5-beta-cholanate. This reaction highlights the compound's susceptibility to oxidative transformations under specific conditions .

Reduction Reactions

Reduction reactions can convert the keto groups formed during oxidation back to hydroxyl groups:

-

Reduction with Sodium Borohydride : The keto group in derivatives like 3-oxo-5-beta-cholanate can be reduced back to a hydroxyl group using sodium borohydride, yielding this compound once more.

Substitution Reactions

The presence of hydroxyl and keto groups allows for various substitution reactions:

-

Formation of Esters : The hydroxyl group can react with acid chlorides or anhydrides to form esters. For example, reacting with acetic anhydride results in acetylated derivatives.

-

Alkylation Reactions : The hydroxyl groups can also participate in nucleophilic substitution reactions with alkyl halides, leading to ether formation.

Isomerization Reactions

Under certain conditions, this compound can undergo isomerization:

-

Isomerization in Acidic Medium : Heating 3,6-diketo derivatives in acetic acid with hydrochloric acid can lead to the conversion of beta-hydrogen into alpha-hydrogen via an enol intermediate .

Biological Significance

Research has shown that this compound plays a significant role in bile acid metabolism and liver function. Its conversion into other bile acids such as chenodeoxycholic acid has been documented in various studies, highlighting its importance in cholesterol homeostasis .

Eigenschaften

Molekularformel |

C24H39O3- |

|---|---|

Molekulargewicht |

375.6 g/mol |

IUPAC-Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/p-1/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI-Schlüssel |

SMEROWZSTRWXGI-HVATVPOCSA-M |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Isomerische SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Kanonische SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonyme |

Acid, Isolithocholic Acid, Lithocholic Isolithocholic Acid Lithocholate Lithocholic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.